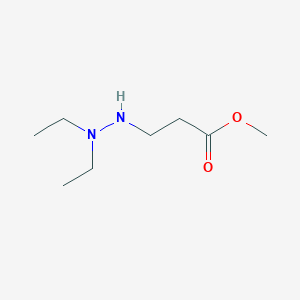
Methyl 3-(2,2-diethylhydrazinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-diethylhydrazinyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a hydrazine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-diethylhydrazinyl)propanoate typically involves the reaction of methyl acrylate with 2,2-diethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield . The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as column chromatography or large-scale recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,2-diethylhydrazinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2-diethylhydrazinyl)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2-diethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2,2-dimethylhydrazinyl)propanoate: Similar in structure but with different alkyl groups on the hydrazine moiety.
Methyl propionate: A simpler ester without the hydrazine moiety.
Uniqueness
Methyl 3-(2,2-diethylhydrazinyl)propanoate is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler esters and other hydrazine derivatives .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl 3-(2,2-diethylhydrazinyl)propanoate |
InChI |
InChI=1S/C8H18N2O2/c1-4-10(5-2)9-7-6-8(11)12-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
IPXOYACWWPBDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




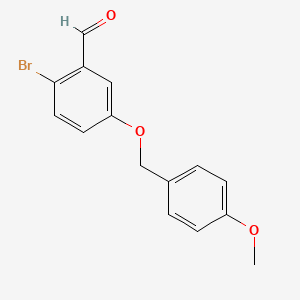
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
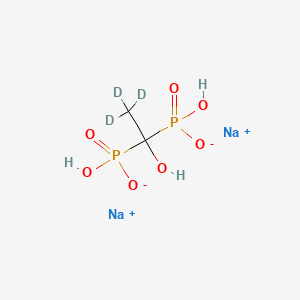
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
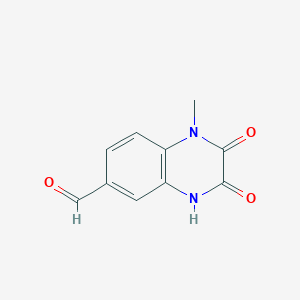
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)

![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)

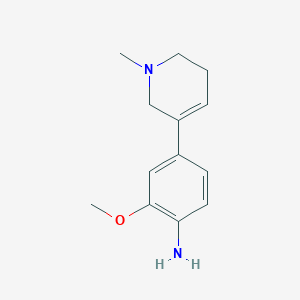
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
